molecular formula C19H17F2N3O2S B6468751 2-[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine CAS No. 2640822-66-6

2-[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B6468751
CAS No.: 2640822-66-6
M. Wt: 389.4 g/mol
InChI Key: CPYCNLAQUFCWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine” is a complex organic molecule that contains several functional groups. It has a naphthyridine core, which is a nitrogen-containing heterocyclic compound. Attached to this core is a piperidine ring, which is a common motif in many pharmaceuticals . The molecule also contains a difluorobenzenesulfonyl group, which is a type of sulfonyl group attached to a benzene ring with two fluorine atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the piperidine ring might undergo reactions at the nitrogen atom, and the sulfonyl group could potentially act as a leaving group in certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the basic nitrogen in the piperidine ring could impact its solubility, while the aromatic rings could contribute to its stability .

Properties

IUPAC Name

2-[1-(3,5-difluorophenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O2S/c20-15-10-16(21)12-17(11-15)27(25,26)24-8-5-13(6-9-24)18-4-3-14-2-1-7-22-19(14)23-18/h1-4,7,10-13H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYCNLAQUFCWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)S(=O)(=O)C4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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